Home > Products > Screening Compounds P133047 > 7-Azaspiro[3.5]nonan-1-one
7-Azaspiro[3.5]nonan-1-one -

7-Azaspiro[3.5]nonan-1-one

Catalog Number: EVT-15437314
CAS Number:
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Azaspiro[3.5]nonan-1-one is a synthetic compound characterized by its unique spirocyclic structure, which integrates a nitrogen atom into the spiro framework. This compound belongs to the broader class of azaspiro compounds, known for their diverse biological activities and potential therapeutic applications. The molecular formula of 7-Azaspiro[3.5]nonan-1-one is C8H13NOC_8H_{13}NO with a molecular weight of approximately 139.20 g/mol .

Source and Classification

7-Azaspiro[3.5]nonan-1-one is classified as a heterocyclic compound containing nitrogen, specifically designed for various applications in medicinal chemistry and synthetic organic chemistry. Its unique structure makes it a subject of interest for researchers exploring new pharmacological agents and chemical syntheses .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-Azaspiro[3.5]nonan-1-one typically involves several steps, including:

  1. Formation of the Spirocyclic Framework: The initial step often involves the reaction of a suitable precursor with a nitrogen source to form the spirocyclic structure.
  2. Cyclization Reaction: This step may include the use of bases or acids to facilitate the cyclization under controlled conditions, often in an inert atmosphere to prevent unwanted reactions.
  3. Functional Group Modifications: Subsequent steps may involve introducing or modifying functional groups to enhance biological activity or chemical reactivity .

For example, one method involves reacting an amine with an appropriate carbonyl compound under specific conditions to yield the desired azaspiro compound efficiently .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-Azaspiro[3.5]nonan-1-one features a nonane backbone where one carbon atom is replaced by a nitrogen atom, creating a unique spiro configuration. The structural formula can be represented as follows:

Structure C8H13NO\text{Structure }C_8H_{13}NO

Key data related to its molecular structure includes:

  • Molecular Weight: 139.20 g/mol
  • Molecular Formula: C8H13NOC_8H_{13}NO
  • Exact Mass: 139.100 g/mol
  • Polar Surface Area: 29.10 Ų
  • LogP (Partition Coefficient): 1.84990, indicating moderate lipophilicity .
Chemical Reactions Analysis

Reactions and Technical Details

7-Azaspiro[3.5]nonan-1-one can undergo various chemical reactions due to its functional groups, including:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation and Reduction Reactions: Depending on the functional groups present, it can be oxidized or reduced to form different derivatives.
  • Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form more complex structures.

These reactions expand its utility in synthetic chemistry, enabling the creation of derivatives that may exhibit enhanced biological activities or different properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-Azaspiro[3.5]nonan-1-one often involves interactions at the molecular level with biological targets such as enzymes or receptors. The specific action can vary significantly based on modifications made during synthesis:

  • Binding Affinity: The nitrogen atom's presence can influence binding affinity to various biological targets, potentially enhancing therapeutic efficacy.
  • Biological Activity: Compounds in this class have shown promise in modulating biological pathways, which could lead to applications in treating various diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 7-Azaspiro[3.5]nonan-1-one include:

These properties are crucial for understanding its behavior in different environments and potential applications.

Applications

Scientific Uses

7-Azaspiro[3.5]nonan-1-one has several potential applications in scientific research:

  • Medicinal Chemistry: Due to its unique structure, it serves as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Synthetic Organic Chemistry: It acts as an intermediate in synthesizing more complex molecules or modifying existing compounds for enhanced properties.
  • Biological Studies: Researchers explore its interactions with biological systems to understand better how structural changes influence activity and efficacy.
Synthetic Methodologies and Optimization

Multi-Step Cyclization Strategies for Spirocyclic Core Assembly

The synthesis of 7-azaspiro[3.5]nonan-1-one relies on sophisticated cyclization strategies to construct its characteristic spirocyclic architecture. A prominent approach involves ring-closing metathesis (RCM) of N-protected 3,3-bis(allyl)piperidin-4-one precursors using Grubbs II catalysts, achieving cyclization yields of 65-78% under optimized conditions [3] [7]. This method effectively establishes the spiro[3.5]nonane core but requires precise control of catalyst loading and reaction temperature to minimize dimerization byproducts.

Alternative routes employ lactamization of spirocyclic aminocarboxylic acids, where the carbonyl group is introduced through intramolecular cyclization under dehydrating conditions. A particularly efficient pathway utilizes 7-Boc-7-azaspiro[3.5]nonane (CAS: 849203-60-7) as a key intermediate, which undergoes oxidation at the 1-position via Jones oxidation to yield 1-oxo-7-Boc-7-azaspiro[3.5]nonane (MW: 239.315 g/mol) with >90% purity [7]. Subsequent acid-mediated deprotection provides the free amine for further functionalization. This Boc-protected intermediate has emerged as a cornerstone in spirocyclic synthesis due to its crystalline stability and commercial availability [7].

Table 1: Key Intermediates in Spirocyclic Core Synthesis

IntermediateCAS NumberMolecular Weight (g/mol)Synthetic Role
7-Boc-7-azaspiro[3.5]nonane849203-60-7239.315Oxidation substrate for carbonyl introduction
1-Oxa-7-azaspiro[3.5]nonane·HCl38674-21-4163.65Building block for N-alkylation
6-Boc-2-oxo-6-azaspiro[3.4]octane203661-71-6225.288Comparative spirocyclic model

Functionalization via Nucleophilic Substitution and Reduction Reactions

The nitrogen atom within the 7-azaspiro[3.5]nonane system exhibits versatile reactivity, enabling diverse functionalization through nucleophilic substitution pathways. Acyl chloride derivatives efficiently react with the secondary amine to install pharmacologically relevant amide functionalities. Notably, 2-chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one (CAS: 1824061-72-4, MW: 203.66 g/mol) serves as a crucial electrophilic building block, where the chlorine atom undergoes displacement with nitrogen nucleophiles to extend molecular complexity [2]. This reactivity profile enables the synthesis of novel GPR119 agonists featuring tailored N-capping groups that enhance receptor binding affinity [1].

Reductive transformations play an equally important role in functional group manipulation. The carbonyl moiety of 7-azaspiro[3.5]nonan-1-one undergoes selective reduction using sodium borohydride in methanol, yielding the corresponding hydroxymethyl derivative while preserving the spirocyclic architecture. Alternatively, DIBAL-H reduction at low temperatures (-78°C) achieves aldehyde formation with minimal over-reduction [7]. These transformations demonstrate the synthetic flexibility of the core structure, enabling access to diverse analogs for structure-activity relationship studies.

Table 2: Functional Group Transformation Efficiency

Reaction TypeReagent/ConditionsKey ProductYield (%)
N-Acylation2-Chloroacetyl chloride/Et₃N2-Chloro-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one85
Carbonyl ReductionNaBH₄/MeOH, 0°C7-Azaspiro[3.5]nonan-1-ol92
Reductive AminationRCHO/NaBH₃CN, AcOHN-Alkylated 7-azaspiro[3.5]nonane65-78

Solvent and Catalyst Selection in Continuous Flow Synthesis Systems

Continuous flow technology has revolutionized the synthesis of spirocyclic compounds by enhancing reaction control and scalability. For 7-azaspiro[3.5]nonan-1-one derivatives, polar aprotic solvents such as dimethylacetamide (DMA) and N-methylpyrrolidone (NMP) demonstrate superior performance in flow systems due to their ability to solubilize intermediates and facilitate rapid heat transfer [6]. Catalyst selection is equally critical: Pd/C (5% w/w) in fixed-bed reactors enables efficient hydrogenation of unsaturated precursors at elevated pressures (50-100 psi) with residence times under 10 minutes, significantly outperforming batch processes [6].

The integration of in-line purification modules addresses key challenges in spirocyclic synthesis. Biphasic liquid-liquid extraction systems installed downstream effectively remove catalyst residues and inorganic salts, while in-line evaporators enable solvent exchange without intermediate isolation. These optimizations have achieved space-time yields exceeding 150 g/L/h for Boc-protected intermediates, demonstrating the industrial viability of flow approaches for complex spirocyclic systems [6] [7]. Continuous crystallization units further enhance purity by generating particles with controlled size distribution (D90 < 50 μm), essential for subsequent synthetic steps.

Comparative Analysis of Spirocyclic vs. Morpholine-Based Synthetic Routes

Spirocyclic frameworks offer distinct advantages over traditional morpholine-based architectures in pharmaceutical synthesis. Conformational analysis reveals that the 7-azaspiro[3.5]nonane core exhibits reduced ring puckering flexibility compared to morpholine, resulting in improved target selectivity. This rigidity translates to enhanced metabolic stability, as evidenced by microsomal studies showing 3-fold longer half-lives for spirocyclic GPR119 agonists compared to morpholine analogs [1].

Synthetic efficiency comparisons highlight trade-offs between structural complexity and biological performance. While morpholine derivatives typically require fewer synthetic steps (3-4 steps versus 5-7 for spirocycles), the latter demonstrate superior binding affinity in therapeutic targets like GPR119. Compound 54g, featuring a 7-azaspiro[3.5]nonane core, exhibited 50% greater glucose-lowering effects in diabetic rat models than its morpholine counterpart, validating the synthetic investment [1]. The spirocyclic architecture also mitigates cytochrome P450 inhibition, reducing the likelihood of drug-drug interactions—a significant limitation observed in morpholine-containing pharmaceuticals [6].

Table 3: Structural and Performance Comparison of Spirocyclic vs. Morpholine Cores

Property7-Azaspiro[3.5]nonane DerivativesMorpholine DerivativesBiological Consequence
Ring FlexibilityRestricted conformation (spiro junction)High flexibilityImproved target selectivity
Synthetic Steps5-7 steps3-4 stepsHigher complexity but better PK
Metabolic Stabilityt₁/₂ = 120 min (rat microsomes)t₁/₂ = 40 min (rat microsomes)Reduced dosing frequency
P450 InhibitionIC₅₀ > 50 μMIC₅₀ = 15-20 μMLower drug interaction risk

Properties

Product Name

7-Azaspiro[3.5]nonan-1-one

IUPAC Name

7-azaspiro[3.5]nonan-3-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c10-7-1-2-8(7)3-5-9-6-4-8/h9H,1-6H2

InChI Key

ZPBRXUKCCNTIKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.